N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS No.: 1795297-15-2
Cat. No.: VC7740045
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795297-15-2 |
|---|---|
| Molecular Formula | C13H14N4OS |
| Molecular Weight | 274.34 |
| IUPAC Name | N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C13H14N4OS/c18-12(10-11-2-1-9-19-11)14-5-6-16-7-8-17-13(16)3-4-15-17/h1-4,7-9H,5-6,10H2,(H,14,18) |
| Standard InChI Key | JFOFFEWUOZNJSS-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CC(=O)NCCN2C=CN3C2=CC=N3 |
Introduction
Structural and Molecular Characterization
Chemical Architecture
The compound features three key structural components:
-
Thiophene ring: A sulfur-containing heterocycle known for enhancing electronic properties and bioactivity .
-
Acetamide linker: A flexible spacer that connects the thiophene moiety to the imidazo[1,2-b]pyrazole group.
-
Imidazo[1,2-b]pyrazole: A bicyclic system with hydrogen-bonding capabilities, often associated with kinase modulation .
The molecular formula is C₁₃H₁₄N₄OS, with a molecular weight of 274.34 g/mol. Key spectral identifiers include:
-
FT-IR: Expected peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
-
¹H NMR: Characteristic signals for thiophene protons (δ 6.8–7.5 ppm), imidazo-pyrazole protons (δ 7.0–8.2 ppm), and acetamide NH (δ 10.1–10.5 ppm) .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| LogP (lipophilicity) | 1.8 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 98 Ų |
| Solubility | Low in water; moderate in DMSO |
Synthesis and Purification
Proposed Synthetic Route
While no published protocol exists for this specific compound, a plausible pathway involves:
-
Acyl chloride formation: 2-(Thiophen-2-yl)acetic acid reacts with thionyl chloride (SOCl₂) to form 2-(thiophen-2-yl)acetyl chloride .
-
Amide coupling: The acyl chloride reacts with 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) .
Reaction Scheme:
Purification and Characterization
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetonitrile .
Chemical Reactivity and Stability
Functional Group Transformations
-
Acetamide hydrolysis: Under acidic or basic conditions, the amide bond may cleave to yield 2-(thiophen-2-yl)acetic acid and the corresponding amine.
-
Electrophilic substitution: Thiophene’s aromatic system can undergo sulfonation or nitration at the α-position .
-
Imidazo-pyrazole reactivity: The N1 position may participate in alkylation or acylation reactions .
Table 2: Predicted Reactivity Hotspots
| Position | Reactivity Type | Potential Products |
|---|---|---|
| C3 (Thiophene) | Electrophilic substitution | Sulfonated/nitrated derivatives |
| N1 (Imidazo-pyrazole) | Nucleophilic substitution | Alkylated/acylated analogs |
| Acetamide NH | Hydrogen bonding | Coordination complexes |
Research Gaps and Future Directions
Unanswered Questions
-
Synthetic scalability: Optimizing yields and minimizing byproducts in large-scale synthesis.
-
In vivo pharmacokinetics: Absorption, distribution, and metabolism profiles remain unstudied.
-
Target validation: Confirming hypothesized interactions with kinases or viral proteases.
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume